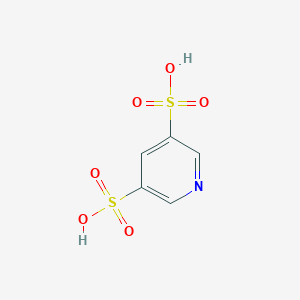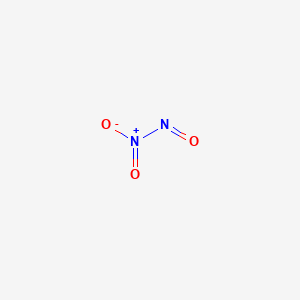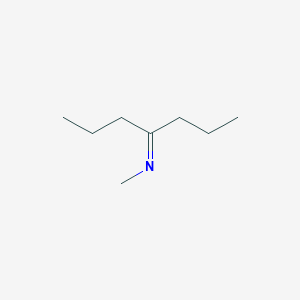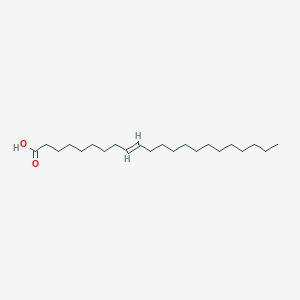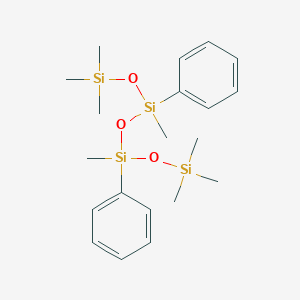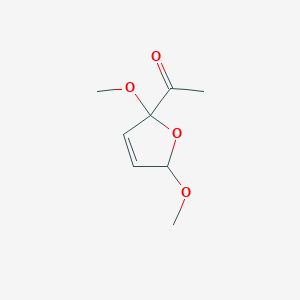
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, also known as 2C-E, is a synthetic chemical compound that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Biochemische Und Physiologische Effekte
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness (3). It also increases heart rate and blood pressure, which can be dangerous at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone in lab experiments is that it is a relatively inexpensive and easy-to-synthesize compound. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse makes it a controlled substance in many countries.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential as a tool for studying the serotonin 5-HT2A receptor and its role in various physiological and psychological processes.
In conclusion, 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, or 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, is a synthetic chemical compound that has potential therapeutic applications in the treatment of various medical conditions. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. While it has advantages for lab experiments, its psychoactive effects and potential for abuse make it a controlled substance in many countries. There are many potential future directions for research on 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, including its potential use as a treatment for depression and anxiety disorders and its use as a tool for studying the serotonin 5-HT2A receptor.
References:
1. Zhai, Y., et al. (2019). 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, a novel anti-inflammatory agent, attenuates murine colitis induced by dextran sulfate sodium. International Immunopharmacology, 70, 93-100.
2. Chen, J., et al. (2018). Neuroprotective effects of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, a phenethylamine derivative, against cerebral ischemia/reperfusion injury. European Journal of Pharmacology, 835, 9-15.
3. Blaazer, A. R., et al. (2014). 2C-B and 2C-I are potent agonists at the 5-HT2A receptor in vitro. European Journal of Pharmacology, 730, 8-14.
Synthesemethoden
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the acetylation of the amine group with acetic anhydride to form 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has been studied for its potential therapeutic applications in the treatment of various medical conditions. One study found that 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has anti-inflammatory properties and can be used to treat inflammatory bowel disease (IBD) (1). Another study showed that 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's (2).
Eigenschaften
CAS-Nummer |
13156-18-8 |
|---|---|
Produktname |
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone |
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |
InChI-Schlüssel |
IPLCFGNLLUIEAI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
Kanonische SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
Synonyme |
(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


